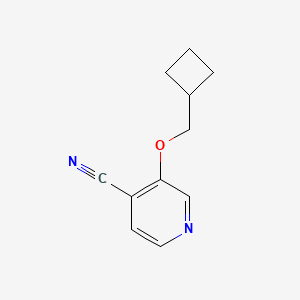
3-(Cyclobutylmethoxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves cycloaddition reactions and the use of nitrile oxides. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through domino 1,3-dipolar cycloaddition starting from pyridine-3-nitrile oxide suggests a pathway that could be relevant for synthesizing compounds like 3-(Cyclobutylmethoxy)isonicotinonitrile (Ruano, Fajardo, & Martín, 2005). Additionally, the migratory insertion of isonitriles into titanacyclobutane complexes for the synthesis of cyclobutanimines highlights a method that may be applicable for introducing the cyclobutyl group (Greidanus-Strom, Carter, & Stryker, 2002).
Molecular Structure Analysis
The molecular structure and conformation of substituted cyclobutenes, such as 1-methoxy-2,3,3,4,4-pentafluorocyclobut-1-ene, have been studied using gas-phase electron diffraction and molecular orbital calculations. This research provides a framework for understanding the structural characteristics of cyclobutyl-containing compounds, which could extend to 3-(Cyclobutylmethoxy)isonicotinonitrile (Frogner, Hedberg, Hedberg, & Lunelli, 2010).
Chemical Reactions and Properties
The reactivity of nitrile oxides with various substrates leading to cycloadducts indicates the potential chemical behavior of 3-(Cyclobutylmethoxy)isonicotinonitrile. For instance, the addition of nitrile oxides to benzocyclobutene to generate heterocyclic analogues of biphenylene suggests a route for exploring novel chemical reactions of related compounds (Gilchrist, Nunn, & Rees, 1974).
Physical Properties Analysis
The study of physical properties, including thermal stability and fluorescence, of closely related compounds provides insight into the characteristics that might be expected for 3-(Cyclobutylmethoxy)isonicotinonitrile. For example, the thermal stability and blue fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile offer a comparative basis for assessing the physical properties of similar compounds (Suwunwong, Chantrapromma, & Fun, 2013).
Chemical Properties Analysis
The reactivity and chemical properties of isonitriles and related compounds, such as their use in synthesizing N-methylated peptides, highlight the versatility and chemical richness of this class of compounds. The application of isonitrile coupling reactions in the total synthesis of cyclosporine demonstrates the utility of these reactions in complex molecule synthesis, which could be relevant for studying the chemical properties of 3-(Cyclobutylmethoxy)isonicotinonitrile (Wu, Stockdill, Wang, & Danishefsky, 2010).
Aplicaciones Científicas De Investigación
Materials for Light-Emitting Diodes
3-(Cyclobutylmethoxy)isonicotinonitrile and similar compounds have been studied extensively in the context of materials science, particularly for their application in light-emitting diodes (LEDs). A study highlighted the synthesis of novel bipolar isomers with cyanopyridine as the n-type unit and N-phenylcarbazole as the p-type unit. The research revealed that the linking strategy between these units significantly affects the physical properties of the isomers, influencing their charge balancing ability. One of the isomers demonstrated superior performance in green phosphorescent organic LEDs, showcasing high efficiency and low efficiency roll-off even at extremely high brightness levels. This finding underlines the potential of these materials in the development of advanced LED technologies (Li, Liu, Wang, Dong, & Li, 2018).
Supramolecular Chemistry
The compound has also been involved in studies related to supramolecular chemistry. One study used isonicotinamide, a related molecule, to co-crystallize with various carboxylic acids, leading to the formation of co-crystals with unique structural characteristics. This research contributes to the growing knowledge of co-crystallization of multiple molecular components, offering insights into stoichiometric variations, polymorphism, and phase transitions in co-crystals (Lemmerer & Fernandes, 2012).
Coordination Chemistry
In the field of coordination chemistry, studies have explored the role of 4-cyanopyridine (isonicotinonitrile) as a mono- and bidentate ligand in transition metal complexes. This compound can bridge two metal atoms, resulting in linear or layered structures in the resultant compounds. Such research paves the way for the construction of novel metal-organic frameworks with potential applications in various industrial and scientific fields (Zhao, Bodach, Heine, Krysiak, Glinnemann, Alig, Fink, & Schmidt, 2017).
Safety and Hazards
The safety data sheet for a related compound, 3-(Cyclobutylmethoxy)isonicotinic acid, suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought. It should be kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
3-(cyclobutylmethoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-6-10-4-5-13-7-11(10)14-8-9-2-1-3-9/h4-5,7,9H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRAWPMYXXVKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethoxy)isonicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

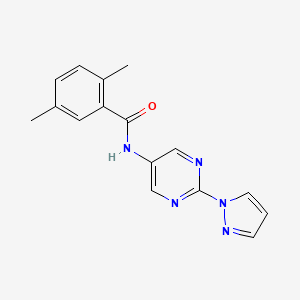
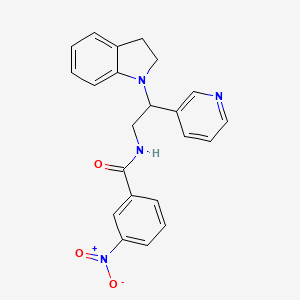




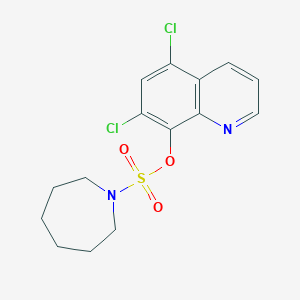
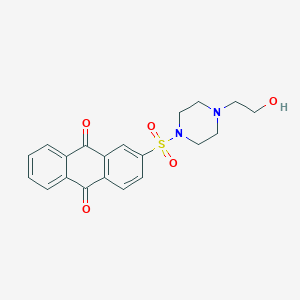
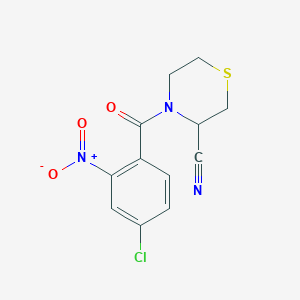
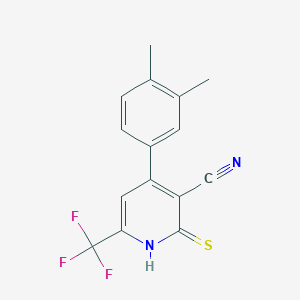
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)